An In-depth Technical Guide to the Physicochemical Properties of 2,8-Quinolinediamine
An In-depth Technical Guide to the Physicochemical Properties of 2,8-Quinolinediamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, plausible synthetic routes, potential applications, and analytical methodologies for 2,8-Quinolinediamine. As a member of the quinoline family—a privileged scaffold in medicinal chemistry—2,8-Quinolinediamine holds significant potential for research and development in drug discovery and materials science.[1][2] Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from structurally related compounds, computational predictions, and established chemical principles to offer a robust predictive framework for its characteristics and handling. All predicted data are clearly identified, ensuring scientific integrity and providing a solid foundation for future experimental work.
Introduction: The Quinoline Scaffold and the Promise of Diamino-Substitution
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of functional groups on the quinoline nucleus is a key determinant of its pharmacological profile. Diaminoquinolines, in particular, offer multiple sites for chemical modification and potential metal chelation, making them attractive targets for drug design and the development of functional materials. This guide focuses on the 2,8-isomer, providing a detailed exploration of its predicted chemical nature and a roadmap for its synthesis and characterization.
Predicted Physicochemical Properties of 2,8-Quinolinediamine
In the absence of extensive experimental data, computational methods provide valuable initial assessments of a compound's physicochemical properties.[1][4] The following table summarizes the predicted properties for 2,8-Quinolinediamine, offering a baseline for experimental design and interpretation.
| Property | Predicted Value | Notes and Comparative Insights |
| Molecular Formula | C₉H₉N₃ | - |
| Molecular Weight | 159.19 g/mol | - |
| pKa | Given the presence of two amino groups and a pyridine-like nitrogen in the quinoline ring, multiple pKa values are expected. The aromatic amines are likely to have pKa values in the range of 4-5, while the ring nitrogen's pKa would be slightly lower than that of quinoline itself (4.9) due to the electron-donating effect of the amino groups. | These values are estimations based on related structures.[5] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5 | This suggests moderate lipophilicity, a property often sought in drug candidates for good membrane permeability. |
| Aqueous Solubility | Predicted to be low to moderate | The presence of two amine groups may enhance solubility in acidic aqueous solutions due to salt formation. |
| Melting Point | Predicted to be in the range of 100-150 °C | This is an estimation based on the melting points of related isomers like 8-aminoquinoline (65 °C) and the increased potential for hydrogen bonding with two amino groups.[6] |
| Boiling Point | Predicted to be > 300 °C | High boiling point is expected due to the aromatic structure and hydrogen bonding capabilities. |
Synthesis and Reactivity
While a specific, validated synthesis for 2,8-Quinolinediamine is not widely published, a plausible synthetic route can be proposed based on established quinoline chemistry. A common strategy for introducing an amino group to the quinoline ring is through the reduction of a nitro group or the amination of a haloquinoline.[6]
Proposed Synthetic Pathway
A logical approach to the synthesis of 2,8-Quinolinediamine would involve a two-step process starting from a readily available substituted quinoline. One such route could be the reduction of 2,8-dinitroquinoline. An alternative and often more regioselective method would be the amination of 8-amino-2-chloroquinoline.
Expected Chemical Reactivity
The chemical reactivity of 2,8-Quinolinediamine is dictated by its primary functional groups: two primary aromatic amines and the quinoline nucleus.
-
Basicity: The two amino groups and the ring nitrogen are basic and will react with acids to form salts. The relative basicity will depend on the electronic effects within the molecule.
-
N-Functionalization: The primary amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.
-
Metal Chelation: The arrangement of the nitrogen atoms, particularly the 8-amino group and the quinoline nitrogen, suggests potential for acting as a bidentate ligand for metal ions. This property is a hallmark of 8-amino- and 8-hydroxyquinolines and is often linked to their biological activity.[7]
-
Electrophilic Aromatic Substitution: The quinoline ring is activated towards electrophilic substitution by the two electron-donating amino groups. The positions of substitution will be directed by these activating groups.
Potential Applications in Research and Development
The 2,8-Quinolinediamine scaffold is a promising starting point for the development of novel compounds with a range of potential applications.
Medicinal Chemistry
The quinoline core is present in numerous approved drugs, and amino-substituted quinolines are of particular interest.
-
Antimalarial Agents: 8-aminoquinolines, such as primaquine, are a critical class of antimalarial drugs.[6] 2,8-Quinolinediamine could serve as a novel scaffold for the development of new antimalarial compounds with potentially improved efficacy or resistance profiles.[5][8]
-
Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.[1] The diamino functionality of 2,8-Quinolinediamine provides handles for the synthesis of a diverse library of compounds for anticancer screening.
-
Antimicrobial and Antiviral Agents: The quinoline scaffold is also found in compounds with antibacterial, antifungal, and antiviral properties.[2]
Materials Science
The metal-chelating properties of 2,8-Quinolinediamine suggest its potential use in:
-
Sensors: As a ligand that may exhibit a change in its fluorescent or colorimetric properties upon binding to specific metal ions.
-
Corrosion Inhibitors: Aminoquinolines have been investigated as corrosion inhibitors for various metals.
-
Organic Electronics: Quinoline derivatives have applications in organic light-emitting diodes (OLEDs).
Analytical Methodologies for Characterization
A comprehensive characterization of 2,8-Quinolinediamine would involve a combination of chromatographic and spectroscopic techniques. The following sections outline recommended experimental protocols.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and identity of 2,8-Quinolinediamine.
5.1.1. High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for determining the purity of 2,8-Quinolinediamine and for reaction monitoring.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine as a modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 250-350 nm range).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.
5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent technique for confirming the molecular weight and fragmentation pattern of 2,8-Quinolinediamine, provided it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of 2,8-Quinolinediamine.
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 2,8-disubstitution pattern. The NH₂ protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts will be indicative of the aromatic and amine-substituted carbons.
5.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
-
N-H Stretching: Look for characteristic N-H stretching vibrations of the primary amino groups in the region of 3300-3500 cm⁻¹.
-
C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amines is expected around 1600 cm⁻¹.
5.2.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to the π-π* electronic transitions of the quinoline aromatic system. The presence of the amino groups is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline.
Analytical Workflow Diagram
Conclusion
While direct experimental data on 2,8-Quinolinediamine is currently scarce in the scientific literature, this technical guide provides a comprehensive and scientifically grounded framework for its study. By leveraging data from related compounds and computational predictions, we have outlined its likely physicochemical properties, proposed viable synthetic strategies, and detailed appropriate analytical methodologies for its characterization. The promising potential of the 2,8-Quinolinediamine scaffold in medicinal chemistry and materials science warrants further investigation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.
References
- Bergazin, T. D., & Mobley, D. L. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
- Cayman Chemical. (2025, October 10).
- Chemos GmbH & Co.KG. (n.d.).
- Chem Service. (2015, July 1).
- Human Metabolome Database. (n.d.). Showing metabocard for 2,8-Quinolinediol (HMDB0240311).
- Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
- Sharma, P., Kaur, K., Chawla, A., Singh, R., & Dhawan, R. K. (2020).
- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (2021). Progress in Heterocyclic Chemistry.
- Mobley, D. L. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138.
- Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1185–1194.
- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- Cayman Chemical. (2025, January 10).
- MedChemExpress. (n.d.). 2,8-Quinolinediol (2,8-Dihydroxyquinoline) | Biochemical Reagent.
- Sigma-Aldrich. (n.d.). 2,8-Quinolinediol ≥99.0% (HPLC) 15450-76-7.
- Singh, P. P., et al. (2005). Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. Bioorganic & Medicinal Chemistry, 13(10), 5546-5552.
- Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciencias, 90(1_suppl_2), 1215-1231.
- Wikipedia. (n.d.). 8-Aminoquinoline.
- Nanjing Finetech Chemical Co., Ltd. (n.d.). 2,8-Quinolinediol.
- BenchChem. (2025).
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
- Thermo Fisher Scientific. (n.d.).
- Biological activity of natural 2-quinolinones. (2024).
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules.
- Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (2020). New Journal of Chemistry.
- Cayman Chemical. (n.d.). 2,8-Quinolinediol (CAS 15450-76-7).
- Synthesis and characterization of new quinoline monomers. (2025).
- ChemicalBook. (n.d.). 2,8-Quinolinediol | 15450-76-7.
- Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry.
Sources
- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2,3,8-Trisubstituted Quinolines with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
